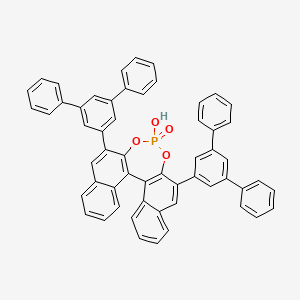

![molecular formula C21H16O4 B3177389 5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid CAS No. 1582811-97-9](/img/structure/B3177389.png)

5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid

Descripción general

Descripción

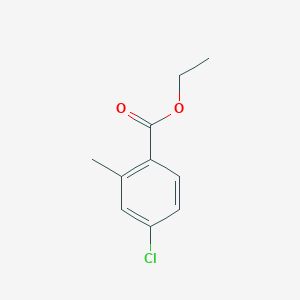

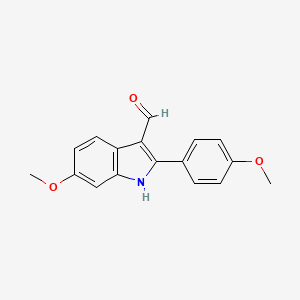

5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid is an organic compound with the molecular formula C19H16 . It is also known as 5’-methyl-1,1’:3’,1’'-terphenyl . This compound is used as a monomer to synthesize Metal-Organic Framework (MOF) materials .

Molecular Structure Analysis

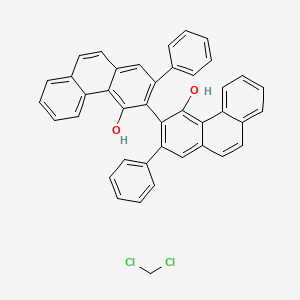

The molecular structure of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid is characterized by a central benzene ring substituted with two phenyl groups and a methyl group . The systematic name for this compound is 5’-Methyl-1,1’:3’,1’'-terphenyl .Physical And Chemical Properties Analysis

5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has an average mass of 244.330 Da . It has a boiling point of 377.5±22.0 °C at 760 mmHg and a flash point of 175.7±16.4 °C . The compound has a density of 1.0±0.1 g/cm3 and a molar volume of 236.3±3.0 cm3 . It has a polar surface area of 0 Å2 and a logP of 6.48 .Aplicaciones Científicas De Investigación

Dye and Lanthanide Adsorption

Gao et al. (2019) explored the use of anionic indium-organic frameworks derived from tetracarboxylate ligands, including 5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid, for efficient dye and lanthanide adsorption. These frameworks exhibit high capacity and selectivity for cationic methylene blue dye due to their anionic structures and channel-type voids. Additionally, their capability in adsorbing rare earth ions like Eu3+ and Tb3+ was investigated, highlighting their potential in selective adsorption applications (Gao, Sun, Ge, & Zheng, 2019).

Structural Diversity in Metal-Organic Frameworks (MOFs)

Research by Dai et al. (2016) focused on creating diverse Pb(II) metal–organic frameworks (MOFs) using ligands such as 2′,5′-dimethyl-[1,1′:4′,1′′-terphenyl]-4,4′′-dicarboxylic acid. These MOFs demonstrated a range of structural forms, from one-dimensional chains to three-dimensional layers, showcasing the ligand's versatility in constructing various MOFs with potential in areas like photoluminescence and catalysis (Dai et al., 2016).

Synthesis and Optical Properties

Lv et al. (2014) synthesized five novel coordination polymers using [1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid with different transition metal cations. These polymers displayed a variety of dimensional structures and were analyzed for their magnetic properties, highlighting their potential use in materials science, particularly in magnetism and optical applications (Lv et al., 2014).

Luminescence Regulation

In the field of luminescence, Fan et al. (2014) studied metal-organic frameworks constructed from terphenyl-tetracarboxylic acid and bis(imidazole) ligands. These frameworks exhibited unique UV-Visible absorption spectra and structural properties, suggesting applications in photophysical and materials chemistry (Fan et al., 2014).

Nonlinear Optical Properties

Mary et al. (2014) prepared and analyzed Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, revealing its potential for nonlinear optical (NLO) properties. The compound showed greater hyperpolarizability than standard NLO materials, making it an attractive candidate for future NLO studies (Mary et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

This compound is a novel organic small molecule with a wide range of potential applications in scientific research

Mode of Action

It is a versatile compound that can be used for a variety of purposes, such as in drug delivery, as a catalyst for organic synthesis, and as a fluorescent molecule for imaging . The specific interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It has been shown to have a number of biological effects, such as anti-inflammatory and anti-cancer properties . The specific pathways and their downstream effects are subjects of ongoing research.

Result of Action

It has been shown to have anti-inflammatory and anti-cancer properties

Propiedades

IUPAC Name |

4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-13-10-18(14-2-6-16(7-3-14)20(22)23)12-19(11-13)15-4-8-17(9-5-15)21(24)25/h2-12H,1H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEFXDSIWNENNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

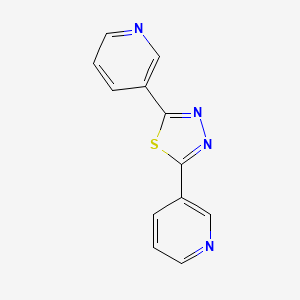

![1-[6-(3-Carboxypyrazol-1-yl)pyridin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B3177325.png)